N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the substituted benzoxazole with 2-chlorophenoxyacetic acid to form the acetamide derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .
Comparison with Similar Compounds
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide can be compared with other benzoxazole derivatives such as:
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound also exhibits antimicrobial activity but has a different substitution pattern on the benzoxazole ring.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This derivative has a sulfur atom in its structure, which may confer different biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and phenoxy groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C22H16Cl2N2O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-13-6-7-14(22-26-18-11-15(23)8-9-20(18)29-22)10-17(13)25-21(27)12-28-19-5-3-2-4-16(19)24/h2-11H,12H2,1H3,(H,25,27) |
InChI Key |
HXHJQDONTVMNNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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